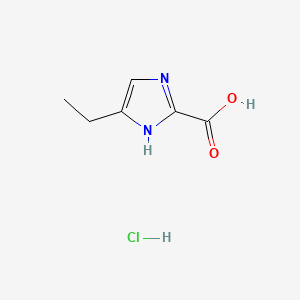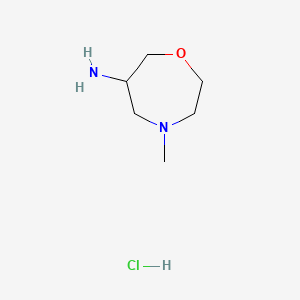
3-(2-aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzotriazinone core with an aminoethyl group and a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminoethylamine with chloroform in the presence of a strong base, followed by cyclization and subsequent hydrochloride formation.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the final product. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
化学反応の分析
Types of Reactions: 3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. It may be used as a precursor for drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate these mechanisms in detail.
類似化合物との比較
3-(2-Aminoethyl)aminopropyltrimethoxysilane
Tris(2-aminoethyl)amine
Tryptamine
Uniqueness: 3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride is unique due to its specific structural features, such as the presence of the benzotriazinone core and the chlorine atom. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
3-(2-aminoethyl)-6-chloro-1,2,3-benzotriazin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O.ClH/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHOOPYVKQDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(N=N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)

![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)

![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)
![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate](/img/structure/B6607668.png)


![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride](/img/structure/B6607681.png)


